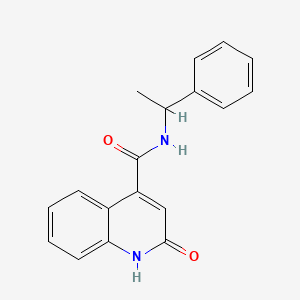

![molecular formula C14H8BrF3N2O3 B6140565 N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B6140565.png)

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of this compound and similar trifluoromethyl probes has been studied in the context of optimizing resolution in 19F NMR studies of proteins . The chemical shift dispersion of a number of thiol-reactive trifluoromethyl probes was evaluated under conditions of varying polarity .科学的研究の応用

Antimalarial Drug Discovery

TCMDC-123520: has been identified as a potential starting point for antimalarial drug discovery. It exhibits transmission-blocking potential against Plasmodium falciparum , the parasite responsible for malaria . This compound was part of a high-throughput screening that led to the identification of molecules with dual activity against both gametocytes and asexual stages of the parasite, which is crucial for controlling malaria transmission and disease progression.

PfCLK3 Inhibition

The compound has shown promise as an inhibitor of the kinase PfCLK3 , which plays a critical role in the regulation of malarial parasite RNA splicing . Inhibiting PfCLK3 is a novel strategy that offers prophylactic, transmission-blocking, and curative potential, making TCMDC-123520 a valuable lead for developing new antimalarials with a unique mechanism of action.

Covalent Inhibitor Design

Research has been conducted on the co-crystal structure of PfCLK3 with TCMDC-123520, facilitating the rational design of covalent inhibitors . This approach is significant for creating more effective and selective drugs by targeting essential malarial kinases, which could lead to advancements in malaria treatment.

Suzuki–Miyaura Coupling

In the field of organic chemistry, compounds like TCMDC-123520 can be used in Suzuki–Miyaura coupling reactions. These reactions are pivotal for creating carbon-carbon bonds, which are fundamental in the synthesis of various organic molecules, including pharmaceuticals .

Protodeboronation Reactions

The structural motifs present in TCMDC-123520 are relevant for protodeboronation reactions, which are important for removing boron groups from organic molecules. This process is essential in the synthesis of complex organic compounds and can be applied in the development of new drugs .

Medicinal Chemistry

The trifluoromethyl group present in TCMDC-123520 is a common feature in medicinal chemistry due to its ability to enhance the potency and selectivity of drug candidates. It can improve drug properties by influencing the pKa and enhancing interactions with biological targets .

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and working in a well-ventilated area .

将来の方向性

作用機序

Target of Action

The primary target of TCMDC-123520, also known as CBDivE_012119 or N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-123520 interacts with PfCLK3 by inhibiting its activity . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-123520 has been solved . This interaction leads to the inhibition of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-123520 affects the RNA splicing process in the malarial parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, affecting the survival of the parasite .

Pharmacokinetics

Result of Action

The inhibition of PfCLK3 by TCMDC-123520 results in the disruption of the RNA splicing process, which is essential for the survival of the malarial parasite . This leads to the death of the parasite, demonstrating the compound’s parasiticidal activity .

特性

IUPAC Name |

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrF3N2O3/c15-12-5-4-9(7-11(12)14(16,17)18)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAXHZKFFVTTCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B6140484.png)

![2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B6140489.png)

![1-{4-[(3-{[4-(1-hydroxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6140494.png)

![1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol](/img/structure/B6140501.png)

![3-(2-fluorophenyl)-5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6140509.png)

![2-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6140518.png)

![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)

![N'-(3-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6140528.png)

![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)

![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile](/img/structure/B6140581.png)